Cas no 2138068-61-6 (tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclopentyl)oxypropyl}carbamate)

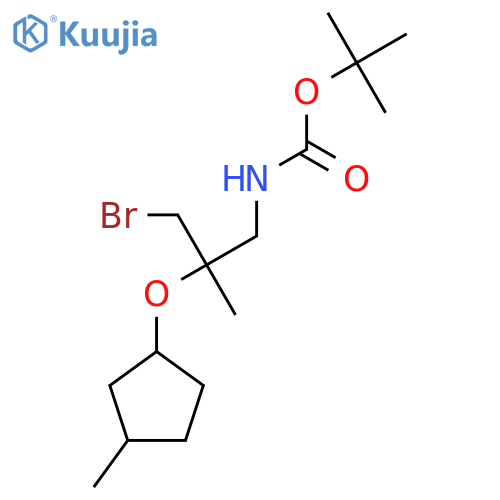

2138068-61-6 structure

商品名:tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclopentyl)oxypropyl}carbamate

tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclopentyl)oxypropyl}carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclopentyl)oxypropyl}carbamate

- 2138068-61-6

- EN300-1136479

- tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclopentyl)oxy]propyl}carbamate

-

- インチ: 1S/C15H28BrNO3/c1-11-6-7-12(8-11)19-15(5,9-16)10-17-13(18)20-14(2,3)4/h11-12H,6-10H2,1-5H3,(H,17,18)

- InChIKey: XMQWGCUTKPDWQZ-UHFFFAOYSA-N

- ほほえんだ: BrCC(C)(CNC(=O)OC(C)(C)C)OC1CCC(C)C1

計算された属性

- せいみつぶんしりょう: 349.12526g/mol

- どういたいしつりょう: 349.12526g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 7

- 複雑さ: 330

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclopentyl)oxypropyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1136479-10.0g |

tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclopentyl)oxy]propyl}carbamate |

2138068-61-6 | 10g |

$7065.0 | 2023-06-09 | ||

| Enamine | EN300-1136479-1g |

tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclopentyl)oxy]propyl}carbamate |

2138068-61-6 | 95% | 1g |

$1129.0 | 2023-10-26 | |

| Enamine | EN300-1136479-1.0g |

tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclopentyl)oxy]propyl}carbamate |

2138068-61-6 | 1g |

$1643.0 | 2023-06-09 | ||

| Enamine | EN300-1136479-2.5g |

tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclopentyl)oxy]propyl}carbamate |

2138068-61-6 | 95% | 2.5g |

$2211.0 | 2023-10-26 | |

| Enamine | EN300-1136479-5g |

tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclopentyl)oxy]propyl}carbamate |

2138068-61-6 | 95% | 5g |

$3273.0 | 2023-10-26 | |

| Enamine | EN300-1136479-10g |

tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclopentyl)oxy]propyl}carbamate |

2138068-61-6 | 95% | 10g |

$4852.0 | 2023-10-26 | |

| Enamine | EN300-1136479-0.05g |

tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclopentyl)oxy]propyl}carbamate |

2138068-61-6 | 95% | 0.05g |

$948.0 | 2023-10-26 | |

| Enamine | EN300-1136479-0.5g |

tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclopentyl)oxy]propyl}carbamate |

2138068-61-6 | 95% | 0.5g |

$1084.0 | 2023-10-26 | |

| Enamine | EN300-1136479-0.25g |

tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclopentyl)oxy]propyl}carbamate |

2138068-61-6 | 95% | 0.25g |

$1038.0 | 2023-10-26 | |

| Enamine | EN300-1136479-5.0g |

tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclopentyl)oxy]propyl}carbamate |

2138068-61-6 | 5g |

$4764.0 | 2023-06-09 |

tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclopentyl)oxypropyl}carbamate 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

2138068-61-6 (tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclopentyl)oxypropyl}carbamate) 関連製品

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量